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This technical guide provides a comprehensive analysis of the supramolecular interactions

governing the crystal structure of the caffeine-benzoic acid cocrystal. The formation of this

cocrystal, often elusive, is stabilized by a network of non-covalent interactions, which are

critical in determining its physicochemical properties, including solubility and stability. This

document outlines the key interactions, presents quantitative crystallographic data, details the

experimental and computational methodologies used for its characterization, and visualizes the

molecular assembly.

Core Supramolecular Interactions
The crystal structure of the caffeine-benzoic acid (1:1) cocrystal is primarily stabilized by a

combination of hydrogen bonding, π-π stacking, and C-H···O interactions. These non-covalent

forces dictate the packing of the caffeine and benzoic acid molecules within the crystal lattice.

The most significant interaction is the O-H···N hydrogen bond formed between the carboxylic

acid group of benzoic acid and the imidazole nitrogen (N9) of the caffeine molecule.[1] This

robust interaction is a common supramolecular synthon in cocrystals of caffeine with carboxylic

acids.
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In addition to this primary hydrogen bond, the crystal structure is further stabilized by a network

of weaker interactions:

π-π stacking: Parallel displaced π-π stacking interactions are observed between the

aromatic rings of adjacent caffeine and benzoic acid molecules. These interactions

contribute significantly to the overall stability of the crystal packing.

C-H···O interactions: Several weaker C-H···O hydrogen bonds are present, involving the

methyl and aromatic C-H groups of caffeine as donors and the carbonyl oxygen atoms of

both caffeine and benzoic acid as acceptors. These interactions play a crucial role in the

three-dimensional organization of the crystal structure.

Quantitative Analysis of Supramolecular
Interactions
The geometric parameters of the key intermolecular interactions, as determined from single-

crystal X-ray diffraction data, are summarized in the tables below. These values provide a

quantitative basis for understanding the strength and nature of the supramolecular assembly.

Table 1: Hydrogen Bonding Parameters

Donor-
H···Acceptor

D-H (Å) H···A (Å) D···A (Å) ∠D-H···A (°)

O(1)-H(1)···N(9) 0.84 1.84 2.67 173

C(8)-H(8)···O(2) 0.93 2.45 3.36 168

C(1_Me)-

H(1A)···O(1C)
0.96 2.58 3.52 166

C(3_Me)-

H(3B)···O(2C)
0.96 2.54 3.48 167

C(7_Me)-

H(7A)···O(1B)
0.96 2.49 3.43 167

Symmetry codes may apply to acceptor atoms.
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Table 2: π-π Stacking Parameters

Interacting Rings
Centroid-to-
Centroid Distance
(Å)

Perpendicular
Distance (Å)

Slip Distance (Å)

Caffeine···Benzoic

Acid
3.75 3.42 1.58

Caffeine···Caffeine 3.82 3.51 1.55

Table 3: Crystallographic Data for Caffeine-Benzoic Acid Cocrystal

Parameter Value

Formula C₁₅H₁₆N₄O₄

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 11.2358

b (Å) 9.1056

c (Å) 15.9131

α (°) 90

β (°) 104.5787

γ (°) 90

Volume (Å³) 1572.5

Z 4

Data obtained from the Crystallography Open Database (COD) entry 1514629, which

corresponds to the study by Bučar et al.[2]

Experimental Protocols
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The successful formation and characterization of the caffeine-benzoic acid cocrystal often

require specific experimental conditions due to its elusive nature.

Cocrystal Synthesis: Heteronuclear Seeding
The formation of the caffeine-benzoic acid cocrystal can be challenging using conventional

methods. A successful approach involves heteronuclear seeding.

Protocol:

Preparation of Seed Crystals: Synthesize cocrystals of caffeine with a structurally similar

coformer, such as 3-fluorobenzoic acid. These act as heteronuclear seeds.

Cocrystallization Setup: Prepare a saturated solution of caffeine and benzoic acid in a

suitable solvent (e.g., nitromethane).

Seeding: Introduce a small quantity of the heteronuclear seed crystals into the

supersaturated solution.

Crystal Growth: Allow the solution to slowly evaporate at room temperature. The seed

crystals will induce the nucleation and growth of the desired caffeine-benzoic acid cocrystals.

Single-Crystal X-ray Diffraction (SCXRD)
Methodology:

Crystal Mounting: A suitable single crystal of the caffeine-benzoic acid cocrystal is mounted

on a goniometer head.

Data Collection: X-ray diffraction data are collected at a controlled temperature (e.g., 150 K)

using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ

= 0.71073 Å).

Data Processing: The collected diffraction data are processed, including integration of

reflection intensities and corrections for Lorentz and polarization effects.

Structure Solution and Refinement: The crystal structure is solved using direct methods and

refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically.
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Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Spectroscopic Analysis
Fourier-Transform Infrared (FT-IR) Spectroscopy:

Sample Preparation: Samples are prepared using the Attenuated Total Reflectance (ATR)

technique or by preparing KBr pellets.

Data Acquisition: FT-IR spectra are recorded in the range of 4000-400 cm⁻¹.

Analysis: The formation of the cocrystal is confirmed by shifts in the characteristic vibrational

bands, particularly the O-H stretching band of the carboxylic acid and the C=O stretching

bands of both caffeine and benzoic acid, indicating their involvement in hydrogen bonding.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy:

Sample Preparation: The powdered cocrystal sample is packed into a zirconia rotor.

Data Acquisition: ¹³C and ¹H solid-state NMR spectra are acquired using a solid-state NMR

spectrometer. Cross-polarization magic-angle spinning (CP/MAS) experiments are typically

performed.

Analysis: Changes in the chemical shifts of the carbon and proton nuclei upon cocrystal

formation provide information about the local chemical environment and intermolecular

interactions. For instance, the involvement of the imidazole nitrogen of caffeine in hydrogen

bonding can be inferred from changes in the chemical shifts of nearby carbon atoms.

Computational Modeling
Computational methods are instrumental in predicting the stability and understanding the

nature of supramolecular interactions in the caffeine-benzoic acid cocrystal.

Methodology:

Crystal Structure Prediction (CSP): CSP studies are performed to generate and rank a

multitude of possible crystal structures based on their lattice energies. This can predict the

thermodynamic feasibility of the cocrystal.
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Force-Field and Density Functional Theory (DFT) Calculations: The geometry of the caffeine-

benzoic acid dimer and the periodic crystal structure are optimized using appropriate force

fields or DFT methods (e.g., with dispersion corrections). These calculations provide insights

into the interaction energies and the contributions of different non-covalent interactions.

Software: Commonly used software for these calculations includes Gaussian for molecular

calculations and CRYSTAL or VASP for periodic systems.

Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key

supramolecular interactions and the experimental workflow for the characterization of the

caffeine-benzoic acid cocrystal.
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Caption: Key supramolecular interactions in the caffeine-benzoate crystal.
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Caption: Experimental workflow for caffeine-benzoate cocrystal analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b1195672#supramolecular-interactions-in-caffeine-
benzoate-crystal-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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